molecular formula C21H27N3O4S B2766424 6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2310098-15-6

6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2766424
CAS No.: 2310098-15-6
M. Wt: 417.52
InChI Key: CPFGBGVLWSUCCP-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, a piperidine ring, and a benzofuran moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperidine ring, and the attachment of the benzofuran moiety. Common synthetic routes may involve:

    Formation of the Pyridazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Benzofuran Moiety: This step may involve sulfonylation reactions using benzofuran derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary, but typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives, piperidine-containing compounds, and benzofuran derivatives. Examples include:

  • 6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-yl)piperidin-4-yl]pyridazin-3-one
  • 2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyridazin-3-one
  • 6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyridazin-3-ol

Uniqueness

The uniqueness of 6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-21(2,3)19-6-7-20(25)24(22-19)16-8-11-23(12-9-16)29(26,27)17-4-5-18-15(14-17)10-13-28-18/h4-7,14,16H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFGBGVLWSUCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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